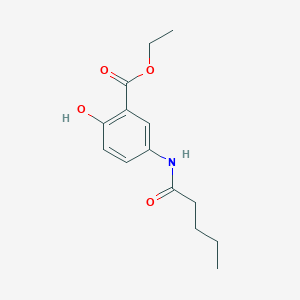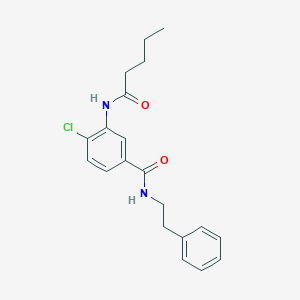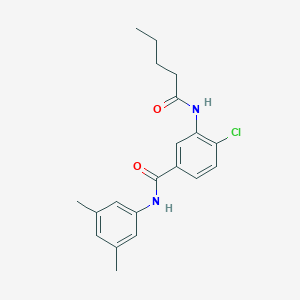![molecular formula C28H25N3O2 B308984 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308984.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO). TSPO is a protein that is present in the outer mitochondrial membrane and plays a crucial role in cholesterol transport and steroidogenesis. DPA-714 is a promising compound that has gained significant attention in the field of neuroimaging and drug discovery due to its potential therapeutic applications.
作用機序
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide binds to TSPO, which is involved in the regulation of mitochondrial function and apoptosis. TSPO is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response and reduce neuroinflammation in animal models of neurological disorders. It also has neuroprotective effects and can prevent neuronal death in vitro.
Biochemical and Physiological Effects:
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It also reduces oxidative stress and mitochondrial dysfunction, which are associated with neurodegeneration. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
実験室実験の利点と制限
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a highly selective ligand that binds specifically to TSPO. It has low toxicity and good blood-brain barrier penetration, making it an excellent candidate for imaging neuroinflammation and neurodegeneration in vivo. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has a short half-life and requires frequent administration, which can be challenging in longitudinal studies. It also has limited solubility in water, which can affect its bioavailability.
将来の方向性
1. Development of more potent and selective TSPO ligands for imaging and therapeutic applications.
2. Investigation of the role of TSPO in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis.
3. Evaluation of the potential of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide as a therapeutic agent for neuroinflammation and neurodegeneration.
4. Investigation of the underlying molecular mechanisms of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide's neuroprotective effects.
5. Development of new imaging techniques to improve the sensitivity and specificity of TSPO ligands in detecting neuroinflammation and neurodegeneration.
合成法
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3,3-diphenylpropanoic acid in the presence of thionyl chloride. The resulting intermediate is then coupled with 4-aminobenzoyl chloride to yield the final product. The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its application in neuroimaging. It has been shown to bind selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide an excellent candidate for imaging neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has also been studied for its potential therapeutic applications in these disorders.
特性
製品名 |
3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C28H25N3O2 |
分子量 |
435.5 g/mol |
IUPAC名 |
3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-15-16-29-26(17-20)31-28(33)23-13-8-14-24(18-23)30-27(32)19-25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-18,25H,19H2,1H3,(H,30,32)(H,29,31,33) |
InChIキー |
BNIRVHDZCPHCDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)


